molecular formula C27H31N3O4 B13370411 5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B13370411
M. Wt: 461.6 g/mol
InChI Key: QRYNCULMORMXGH-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea . This reaction is catalyzed by Lewis acids such as Hf(OTf)4 under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in optimizing the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-pyran-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-hydroxy-3-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]pyran-2-one

InChI

InChI=1S/C27H31N3O4/c1-33-24-8-4-7-23(15-24)30-13-11-28(12-14-30)18-25-26(31)22(19-34-27(25)32)17-29-10-9-20-5-2-3-6-21(20)16-29/h2-8,15,19,31H,9-14,16-18H2,1H3

InChI Key

QRYNCULMORMXGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C(=COC3=O)CN4CCC5=CC=CC=C5C4)O

Origin of Product

United States

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